Cas no 2228779-57-3 ((4-fluoro-3-methoxyphenyl)methanethiol)

(4-Fluoro-3-methoxyphenyl)methanethiol is a fluorinated aromatic thiol derivative characterized by the presence of a methoxy group at the 3-position and a fluorine substituent at the 4-position of the phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive thiol (–SH) group, which facilitates conjugation or further functionalization. The electron-withdrawing fluorine and electron-donating methoxy groups influence its reactivity and stability, making it a versatile intermediate for constructing complex molecules. Its structural features may also enhance binding affinity in medicinal chemistry applications. The compound is typically handled under inert conditions due to the thiol group's sensitivity to oxidation.
(4-fluoro-3-methoxyphenyl)methanethiol structure
2228779-57-3 structure
Product Name:(4-fluoro-3-methoxyphenyl)methanethiol
CAS No:2228779-57-3
MF:C8H9FOS
MW:172.219864606857
CID:5913931
PubChem ID:165967363
Update Time:2025-08-05

(4-fluoro-3-methoxyphenyl)methanethiol Chemical and Physical Properties

Names and Identifiers

    • (4-fluoro-3-methoxyphenyl)methanethiol
    • 2228779-57-3
    • EN300-1802707
    • Inchi: 1S/C8H9FOS/c1-10-8-4-6(5-11)2-3-7(8)9/h2-4,11H,5H2,1H3
    • InChI Key: PYWJICWDRYGOIR-UHFFFAOYSA-N
    • SMILES: SCC1C=CC(=C(C=1)OC)F

Computed Properties

  • Exact Mass: 172.03581424g/mol
  • Monoisotopic Mass: 172.03581424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 10.2Ų

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Additional information on (4-fluoro-3-methoxyphenyl)methanethiol

(4-fluoro-3-methoxyphenyl)methanethiol: A Comprehensive Overview

The compound with CAS No 2228779-57-3, commonly referred to as (4-fluoro-3-methoxyphenyl)methanethiol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a phenyl ring substituted with fluorine and methoxy groups, along with a methanethiol moiety. Recent studies have highlighted its potential applications in drug discovery, electronic materials, and catalysis, making it a subject of intense research interest.

Structure and Properties: The molecular structure of (4-fluoro-3-methoxyphenyl)methanethiol is defined by its aromatic ring system, which features a fluorine atom at the para position and a methoxy group at the meta position relative to the methanethiol substituent. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and stability. The presence of electron-withdrawing fluorine and electron-donating methoxy groups creates a unique balance of electronic effects, which has been exploited in various chemical transformations.

Synthesis and Characterization: The synthesis of (4-fluoro-3-methoxyphenyl)methanethiol typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have provided detailed insights into its molecular geometry and bonding characteristics.

Applications in Drug Discovery: One of the most promising areas of research for (4-fluoro-3-methoxyphenyl)methanethiol is its potential use in drug development. Studies have shown that this compound exhibits bioactivity against various disease targets, including cancer cells and inflammatory pathways. Its ability to modulate enzyme activity makes it a valuable lead compound for designing new therapeutic agents.

Role in Materials Science: Beyond pharmaceutical applications, (4-fluoro-3-methoxyphenyl)methanethiol has found utility in materials science, particularly in the synthesis of advanced polymers and nanomaterials. Its sulfur-containing group facilitates cross-linking reactions, leading to materials with enhanced mechanical and thermal properties. Recent research has explored its use in creating stimuli-responsive polymers for applications in sensors and drug delivery systems.

Environmental Considerations: As with any chemical compound, understanding the environmental impact of (4-fluoro-3-methoxyphenyl)methan ethiol is crucial for sustainable development. Studies are ongoing to assess its biodegradability and potential toxicity to aquatic life. Preliminary findings suggest that it undergoes rapid degradation under certain environmental conditions, reducing its ecological footprint.

In conclusion, (4-fluoro-3-m ethoxyphenyl)m ethan ethiol represents a versatile molecule with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a key player in future scientific innovations.

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